molecular formula C18H11BrO4 B14742689 (6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate CAS No. 6316-28-5

(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate

Katalognummer: B14742689
CAS-Nummer: 6316-28-5
Molekulargewicht: 371.2 g/mol
InChI-Schlüssel: JDRLKRUMTXSVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate is a chemical compound with the molecular formula C18H11BrO4. It is characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further connected to a naphthalene carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 1,3-benzodioxole followed by esterification with naphthalene-1-carboxylic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate is unique due to the combination of the bromine-substituted benzodioxole ring and the naphthalene carboxylate group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

6316-28-5

Molekularformel

C18H11BrO4

Molekulargewicht

371.2 g/mol

IUPAC-Name

(6-bromo-1,3-benzodioxol-5-yl) naphthalene-1-carboxylate

InChI

InChI=1S/C18H11BrO4/c19-14-8-16-17(22-10-21-16)9-15(14)23-18(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2

InChI-Schlüssel

JDRLKRUMTXSVPM-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.